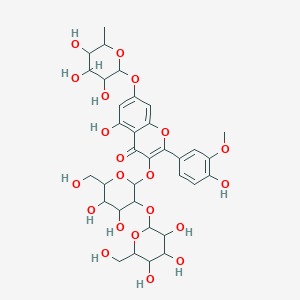

Isorhamnetin 3-sophoroside-7-rhamnoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Isorhamnetin 3-sophoroside-7-rhamnoside is a natural flavonol glycoside. It is primarily isolated from sea buckthorn (Hippophaë rhamnoides) and is known for its various biological activities, including its ability to inhibit the growth of harmful microalgae . This compound is closely related to the convergence of different fruit pups, which is less affected by some known convergent compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Isorhamnetin 3-sophoroside-7-rhamnoside can be synthesized using a highly efficient three-enzyme cascade system. This system involves rhamnosyltransferase, glycine max sucrose synthase, and uridine diphosphate (UDP)-rhamnose synthase . The rhamnosyltransferase gene from Arabidopsis thaliana is cloned, expressed, and characterized in Escherichia coli. The optimal activity for this enzyme is at pH 7.0 and 45°C. The enzyme is stable over a pH range of 6.5 to 8.5 and has a half-life of 1.5 hours at 45°C .

Industrial Production Methods

The highest titer of isorhamnetin 3-sophoroside 7-rhamnoside production reached 231 mg/L with a corresponding molar conversion of 100% using the three-enzyme cascade system . This method can be widely used for the rhamnosylation of flavonoids, making it a viable option for industrial production.

Análisis De Reacciones Químicas

Types of Reactions

Isorhamnetin 3-sophoroside-7-rhamnoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild conditions, such as room temperature and neutral pH, to maintain the integrity of the compound.

Major Products Formed

The major products formed from these reactions include various derivatives of isorhamnetin 3-sophoroside 7-rhamnoside, which exhibit enhanced biological activities. For example, oxidation can lead to the formation of more potent antioxidant compounds.

Aplicaciones Científicas De Investigación

Isorhamnetin 3-sophoroside-7-rhamnoside has a wide range of scientific research applications:

Mecanismo De Acción

Isorhamnetin 3-sophoroside-7-rhamnoside exerts its effects through multiple molecular targets and pathways. It improves the solubility and stability of isorhamnetin, enhancing its biological activities . The compound interacts with various cellular signaling pathways to exert its anti-inflammatory, antioxidant, and antinociceptive effects .

Comparación Con Compuestos Similares

Similar Compounds

Isorhamnetin 3-O-galactoside: Known for its antithrombotic and profibrinolytic activities.

Isorhamnetin 3-O-robinobioside: Enhances antioxidant and antigenotoxic activity in human chronic myelogenous leukemia cell line K562.

Uniqueness

Isorhamnetin 3-sophoroside-7-rhamnoside is unique due to its specific glycosylation pattern, which imparts distinct biological activities. Its ability to inhibit the growth of harmful microalgae and its close relation to the convergence of different fruit pups make it stand out among similar compounds .

Actividad Biológica

Isorhamnetin 3-sophoroside-7-rhamnoside (CAS Number: 41328-75-0) is a flavonoid glycoside primarily derived from Hippophaë rhamnoides (sea buckthorn) and Elaeagnus multiflora. This compound has garnered interest due to its diverse biological activities, including antioxidant, antimicrobial, and algicidal properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C34H42O21 |

| Molecular Weight | 786.685 g/mol |

| Density | 1.8 ± 0.1 g/cm³ |

| Boiling Point | 1120.5 ± 65.0 °C |

| Flash Point | 349.1 ± 27.8 °C |

| Solubility | Soluble in chloroform, DMSO, ethyl acetate, etc. |

These properties indicate its potential for various applications in pharmaceuticals and nutraceuticals.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

- DPPH Scavenging Activity : The compound demonstrated a high degree of DPPH radical scavenging activity, indicating its potential as a natural antioxidant agent .

- ABTS Radical Scavenging Activity : The compound's ability to neutralize ABTS radicals was also assessed, showing promising results comparable to standard antioxidants like Trolox .

Antimicrobial Activity

This compound has exhibited antimicrobial properties against various pathogens:

- Bacterial Inhibition : Studies have reported its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a natural antimicrobial agent for food preservation and therapeutic applications .

- Fungal Activity : The compound also showed antifungal activity, which could be beneficial in treating fungal infections .

Algicidal Activity

One of the notable biological activities of this compound is its algicidal effect against harmful microalgae:

- Growth Inhibition of Microalgae : It has been reported to inhibit the growth of harmful microalgae, making it a candidate for use in controlling algal blooms in aquatic systems .

Cytotoxicity and Antiproliferative Effects

Recent studies have explored the cytotoxic effects of this compound on cancer cell lines:

- Proliferation Inhibition : The compound has shown significant inhibition of proliferation in various cancer cell lines with an effective dose (ED50) ranging from 29.0 to 80.0 µM . This suggests its potential role in cancer therapy.

Case Study 1: Antioxidant Efficacy

In a study conducted by Kallio et al., the antioxidant capacity of this compound was evaluated in berries from different subspecies of Hippophaë rhamnoides. The study highlighted that this flavonoid glycoside contributed significantly to the overall antioxidant profile of the berries, reinforcing its potential health benefits .

Case Study 2: Antimicrobial Properties

A study published in the MDPI journal examined the antimicrobial efficacy of various flavonoids, including this compound. The results indicated that it effectively inhibited the growth of several bacterial strains, showcasing its potential as a natural preservative .

Propiedades

IUPAC Name |

3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H42O21/c1-10-20(39)24(43)27(46)32(49-10)50-12-6-14(38)19-16(7-12)51-29(11-3-4-13(37)15(5-11)48-2)30(23(19)42)54-34-31(26(45)22(41)18(9-36)53-34)55-33-28(47)25(44)21(40)17(8-35)52-33/h3-7,10,17-18,20-22,24-28,31-41,43-47H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJQKXKNZQQBTDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)OC)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H42O21 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

786.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.